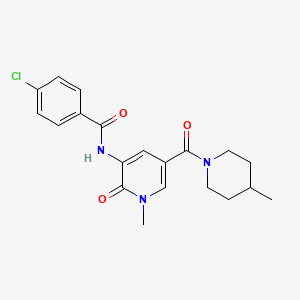

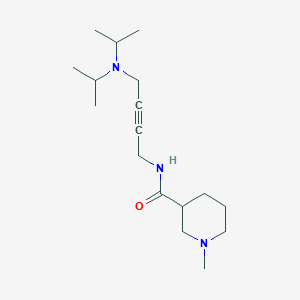

![molecular formula C11H18O3 B2413251 2-Oxaspiro[5.5]undecane-5-carboxylic acid CAS No. 1483396-56-0](/img/structure/B2413251.png)

2-Oxaspiro[5.5]undecane-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxaspiro[5.5]undecane-5-carboxylic acid is a cyclic compound that has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science.

Scientific Research Applications

Understanding Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including 2-Oxaspiro[5.5]undecane-5-carboxylic acid, have been recognized for their versatility and potential as precursors for various industrial chemicals. Research has shown that such acids can be produced fermentatively using engineered microbes. However, these acids can inhibit microbial growth at concentrations below the desired yield and titer, emphasizing the need for metabolic engineering strategies to increase microbial robustness (Jarboe, Royce, & Liu, 2013).

Microbial Degradation of Polyfluoroalkyl Chemicals

Polyfluoroalkyl chemicals, which can include perfluoroalkyl moieties like 2-Oxaspiro[5.5]undecane-5-carboxylic acid, are widely used in numerous industrial and commercial applications. These chemicals can degrade into perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs), raising concerns due to their toxic profiles. Understanding the biodegradation pathways of these chemicals is crucial for environmental fate assessment and regulatory purposes (Liu & Avendaño, 2013).

Biologically Active Compounds of Plants: Carboxylic Acids

Natural carboxylic acids derived from plants, like 2-Oxaspiro[5.5]undecane-5-carboxylic acid, are known for their biological activities. The structure of these acids, particularly the number and position of hydroxyl groups and the presence of unsaturated bonds, can significantly influence their antioxidant, antimicrobial, and cytotoxic activities. This understanding is crucial for the development of new therapeutic agents and functional food products (Godlewska-Żyłkiewicz et al., 2020).

Road to Full Bioconversion of Biowaste to Biochemicals: Carboxylic Acids

The production of medium-chain carboxylic acids (MCCAs) like 2-Oxaspiro[5.5]undecane-5-carboxylic acid from biowaste through chain elongation (CE) processes represents an environmentally friendly and economically viable technology. This approach aligns with climate protection goals and offers a sustainable pathway for converting a wide range of biowaste into value-added products (Han, He, Shao, & Lü, 2019).

Solvent Developments for Liquid-Liquid Extraction of Carboxylic Acids

As the demand for bio-based plastics grows, so does the interest in efficiently recovering carboxylic acids like 2-Oxaspiro[5.5]undecane-5-carboxylic acid from aqueous streams. Liquid-liquid extraction (LLX) has been a primary technology for this purpose, with recent advancements in solvents such as ionic liquids improving the extraction process. The review discusses solvent developments, solvent property models, and regeneration strategies to guide solvent selection and maximize process efficiency (Sprakel & Schuur, 2019).

properties

IUPAC Name |

2-oxaspiro[5.5]undecane-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O3/c12-10(13)9-4-7-14-8-11(9)5-2-1-3-6-11/h9H,1-8H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRAWSGKSYHZRJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)COCCC2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxaspiro[5.5]undecane-5-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

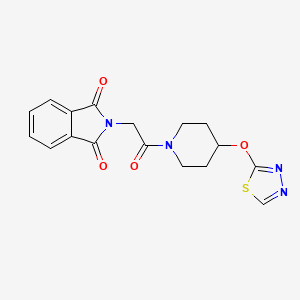

![4-[methyl(phenyl)sulfamoyl]-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2413169.png)

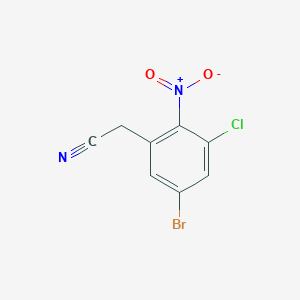

![N-(4-acetamidophenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2413170.png)

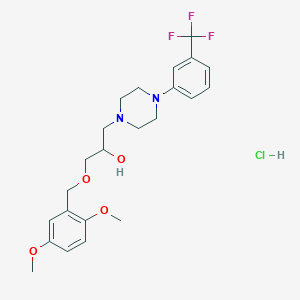

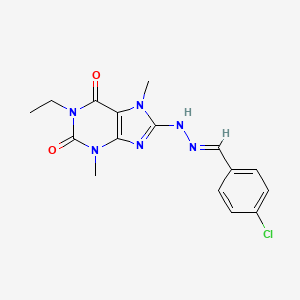

![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide](/img/structure/B2413177.png)

![3-allyl-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2413180.png)

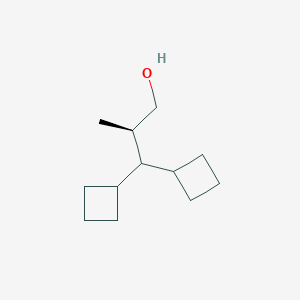

![(2S)-3-[2-[(1S,2R,4Ar,8aR)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-2-methoxy-2H-furan-5-one](/img/structure/B2413184.png)

![(S)-1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-yl)-2-phenyl-ethylamine](/img/structure/B2413186.png)

![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2413190.png)